3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one
Overview
Description
The compound "3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one" is a complex organic molecule that likely contains multiple functional groups, including spiro compounds, hydroxyl groups, and a xanthene backbone. While none of the provided papers directly discuss this exact compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of spiro compounds often involves multicomponent condensation reactions, as seen in the synthesis of mono- and bis(spiro-2-amino-4H-pyrans) using alum as a catalyst . Similarly, the synthesis of spiro compounds with a xanthene skeleton can involve acid-catalyzed condensation reactions, followed by nucleophilic substitution and catalytic reduction . These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities.
Molecular Structure Analysis
Spiro compounds typically have a unique molecular architecture where two rings are joined by a single shared atom. The xanthene backbone is a tricyclic system that can influence the electronic and steric properties of the molecule . The presence of multiple hydroxyl groups suggests potential for hydrogen bonding and stereochemical complexity .
Chemical Reactions Analysis
The reactivity of spiro compounds can vary widely depending on the substituents and the nature of the spiro center. For instance, bis-spiro pyrazoline derivatives can be synthesized via 1,3-dipolar cycloaddition, which is a regio- and stereoselective reaction . The presence of hydroxyl groups in the compound may also allow for various acid-base reactions and the formation of hydrogen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro compounds and related structures can be quite diverse. Polyimides derived from spiro compounds exhibit high organosolubility, optical transparency, low moisture absorption, and excellent thermal stability . Halochromic spiro compounds can show interesting acidobasic behavior, which could be relevant for the compound . Additionally, the presence of hydroxyl groups and a xanthene backbone could contribute to the compound's solubility, optical properties, and potential for intermolecular interactions .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : This compound is synthesized through specific reactions, such as the reaction between fluorescein and various agents, demonstrating a controlled and environmentally friendly synthesis process (Arrousse et al., 2020).
- Characterization Techniques : Spectroscopic methods like H NMR, C NMR, and MS data are employed for determining the structure of the synthesized compound, ensuring its accurate identification and analysis (Arrousse et al., 2020).
Corrosion Inhibition
- Anti-Corrosion Behavior : This compound shows significant inhibition efficiency against corrosion of mild steel in acidic solutions, indicating its potential as a corrosion inhibitor (Arrousse et al., 2020).
Chemical Properties and Reactions
- Reaction Mechanisms : Theoretical studies using software like Gaussian 09 and DFT method are conducted to understand the chemical reaction mechanisms of this compound (Arrousse et al., 2020).
- Formation of Complex Structures : Research indicates the ability of this compound to form complex structures like spirocyclic 1,3-oxathiolanes, showcasing its chemical versatility (Fu et al., 2004).
properties
IUPAC Name |
3',6'-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,9'-xanthene]-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32O15/c33-11-21-23(35)25(37)27(39)30(45-21)42-13-5-7-17-19(9-13)44-20-10-14(43-31-28(40)26(38)24(36)22(12-34)46-31)6-8-18(20)32(17)16-4-2-1-3-15(16)29(41)47-32/h1-10,21-28,30-31,33-40H,11-12H2/t21-,22-,23-,24-,25+,26+,27-,28-,30-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOBILYWTYHOJB-LWXMCBIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514469 | |
Record name | 6'-(beta-D-Glucopyranosyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one | |
CAS RN |
129787-66-2 | |
Record name | 6'-(beta-D-Glucopyranosyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.